molecular formula C15H19NO4 B12161652 N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine

Cat. No.: B12161652
M. Wt: 277.31 g/mol
InChI Key: XRDKNRBVDPBFJF-UHFFFAOYSA-N
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Description

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a chromene core with a glycine moiety, making it a potential candidate for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Acetyl Group: The chromene derivative is then acetylated using acetic anhydride and a base such as pyridine to introduce the acetyl group at the 6-position.

    Attachment of the Glycine Moiety: The final step involves the coupling of the acetylated chromene with glycine. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Pechmann condensation and automated systems for the coupling reactions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine can undergo various chemical reactions, including:

    Oxidation: The chromene core can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction of the chromene core can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in dihydrochromene derivatives.

    Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine involves its interaction with specific molecular targets. The chromene core can interact with enzymes or receptors, modulating their activity. The glycine moiety may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: Another chromene derivative known for its anticoagulant properties.

    Flavonoids: A class of compounds with a similar chromene core, widely studied for their antioxidant activities.

    Chromones: Compounds with a similar structure but differing in the position of the oxygen atom.

Uniqueness

N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine is unique due to the presence of the glycine moiety, which can enhance its biological activity and specificity compared to other chromene derivatives.

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various fields of science and industry.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

2-[[2-(2,2-dimethyl-3,4-dihydrochromen-6-yl)acetyl]amino]acetic acid

InChI

InChI=1S/C15H19NO4/c1-15(2)6-5-11-7-10(3-4-12(11)20-15)8-13(17)16-9-14(18)19/h3-4,7H,5-6,8-9H2,1-2H3,(H,16,17)(H,18,19)

InChI Key

XRDKNRBVDPBFJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)CC(=O)NCC(=O)O)C

Origin of Product

United States

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